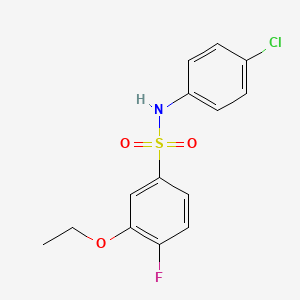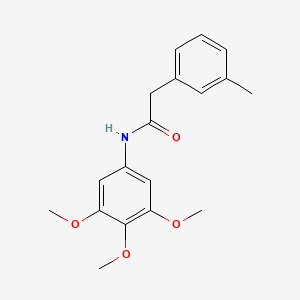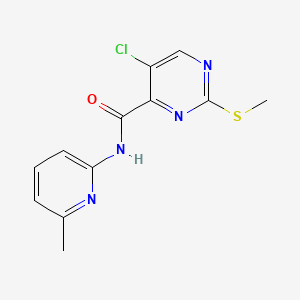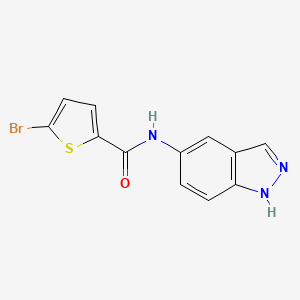![molecular formula C17H18ClN3O3 B5329310 N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5329310.png)
N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, commonly known as FC-5, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FC-5 belongs to the class of piperazine compounds, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of FC-5 is not fully understood. However, it is believed that FC-5 exerts its pharmacological effects by interacting with various molecular targets. FC-5 has been reported to bind to the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting the reuptake of serotonin, FC-5 increases the concentration of serotonin in the synaptic cleft, leading to an antidepressant effect.
Biochemical and Physiological Effects
FC-5 has been shown to have various biochemical and physiological effects. In animal models, FC-5 has been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes. FC-5 has also been shown to improve memory and learning in animal models by enhancing the cholinergic system's function.
Vorteile Und Einschränkungen Für Laborexperimente
FC-5 has several advantages for lab experiments. It has a high purity and stability, making it suitable for long-term experiments. FC-5 is also readily available and relatively inexpensive, making it accessible to researchers. However, FC-5 has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
For FC-5 research include investigating its potential use in neurodegenerative diseases and developing new derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of FC-5 involves the reaction of 4-chloroaniline with 2-furoyl chloride, followed by the addition of piperazine and acetic anhydride. The final product is obtained after purification through a series of recrystallization and chromatography steps. The yield of FC-5 is reported to be around 60% with a purity of 99%.
Wissenschaftliche Forschungsanwendungen
FC-5 has shown promising results in various scientific research studies. One of the significant applications of FC-5 is its use as a potential anti-tumor agent. In vitro studies have demonstrated that FC-5 inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FC-5 exerts its anti-tumor effects by inducing apoptosis and inhibiting the cell cycle progression of cancer cells.
Another potential application of FC-5 is its use as an anti-inflammatory agent. In animal models, FC-5 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. FC-5 has also been reported to possess anti-depressant and anxiolytic properties.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-3-5-14(6-4-13)19-16(22)12-20-7-9-21(10-8-20)17(23)15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMUDHWUBXYOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5329229.png)
![5-[(cyclopentylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5329245.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5329256.png)
![1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)
![3-(3-methoxy-2-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5329279.png)

![2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5329288.png)

![3-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5329299.png)
![N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}ethanamine hydrochloride](/img/structure/B5329307.png)



![4-{2-[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-cyanovinyl}benzoic acid](/img/structure/B5329329.png)